Phenoxyacetic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 259934. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

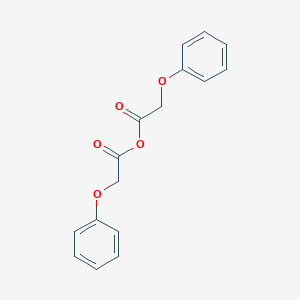

IUPAC Name |

(2-phenoxyacetyl) 2-phenoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-15(11-19-13-7-3-1-4-8-13)21-16(18)12-20-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSBNBKMACZDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OC(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312648 | |

| Record name | Phenoxyacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14316-61-1 | |

| Record name | Acetic acid, 2-phenoxy-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14316-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 259934 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014316611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14316-61-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxyacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxyacetic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to Phenoxyacetic Anhydride: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of phenoxyacetic anhydride. The information is intended for professionals in chemical research and drug development who utilize acylating agents and seek to understand the characteristics and applications of this versatile reagent.

Core Chemical and Physical Properties

This compound is a solid, moisture-sensitive compound that serves as a key intermediate in various synthetic applications. Its physical and chemical data are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2-phenoxyacetyl) 2-phenoxyacetate | [1] |

| CAS Number | 14316-61-1 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₄O₅ | [1][4] |

| Molecular Weight | 286.28 g/mol | [1][2] |

| Appearance | Off-white to greyish yellow solid; White solid | [2][3] |

| Melting Point | 70-74 °C | [2] |

| Purity | ≥ 98% | [2] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | |

| Key Sensitivities | Moisture Sensitive | [3] |

| Primary Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [1] |

Synthesis of this compound

This compound is typically synthesized via the dehydration of its parent carboxylic acid, phenoxyacetic acid. This can be achieved using a strong dehydrating agent. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Dehydration

Objective: To synthesize this compound from phenoxyacetic acid using a suitable dehydrating agent (e.g., phosphorus pentoxide, P₂O₅).

Materials:

-

Phenoxyacetic acid (2.0 eq)

-

Phosphorus pentoxide (P₂O₅) (approx. 0.5 - 1.0 eq)

-

Anhydrous, inert solvent (e.g., Dichloromethane or Chloroform)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride or silica gel drying tube. Ensure all glassware is scrupulously dry.

-

Reagent Addition: Charge the flask with phenoxyacetic acid (2.0 eq) and the anhydrous solvent. Begin stirring to form a suspension.

-

Dehydration: Carefully add phosphorus pentoxide (P₂O₅) to the stirred suspension in portions. The reaction may be exothermic.

-

Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared Spectroscopy (observing the disappearance of the broad O-H stretch of the carboxylic acid).

-

Workup (Quenching & Filtration): Once the reaction is complete, cool the mixture to room temperature. Carefully decant the solvent to separate it from the spent P₂O₅ (which will have formed a viscous residue). Alternatively, filter the mixture through a pad of celite to remove solid byproducts.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield the pure anhydride.

-

Characterization: Dry the purified product under vacuum and characterize by melting point and spectroscopy.

Chemical Reactivity and Applications

The primary utility of this compound is as a phenoxyacetylating agent . It readily reacts with nucleophiles, such as amines and alcohols, to introduce the phenoxyacetyl group. This reactivity is central to its application in the synthesis of pharmaceuticals and agrochemicals, where it can be used to form amide and ester linkages.[2] For instance, it is a key building block for certain anti-inflammatory and analgesic compounds.[2]

Experimental Protocol: Acylation of Aniline

Objective: To synthesize N-phenyl-2-phenoxyacetamide via the acylation of aniline with this compound, demonstrating its characteristic reactivity.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

A weak base (e.g., Pyridine or Triethylamine, optional, 1.1 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and the optional base (e.g., pyridine) in the chosen solvent.

-

Anhydride Addition: Add a solution of this compound (1.0 eq) in the same solvent to the aniline solution dropwise at room temperature with vigorous stirring.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Workup (Washing): Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove unreacted aniline and base), saturated sodium bicarbonate solution (to remove the phenoxyacetic acid byproduct), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid, N-phenyl-2-phenoxyacetamide, can be purified by recrystallization from a suitable solvent like ethanol/water.

Spectroscopic Analysis

While detailed experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features. PubChem confirms the existence of GC-MS and vapor-phase IR spectra.[1]

| Spectroscopy Type | Feature | Expected Characteristics |

| Infrared (IR) | Carbonyl (C=O) Stretch | Two characteristic strong absorption bands for the symmetric and asymmetric stretching of the anhydride C=O groups, typically found in the regions of ~1820 cm⁻¹ and ~1760 cm⁻¹ . |

| C-O-C Stretch | A strong band for the anhydride C-O-C stretch, typically around 1000-1100 cm⁻¹ . Aromatic C-O stretch will also be present. | |

| ¹H NMR | Methylene Protons (-O-CH₂-C=O) | A singlet integrating to 4 protons (for both equivalent methylene groups). The chemical shift would be downfield due to the adjacent oxygen and carbonyl group, likely in the δ 4.5-5.0 ppm range. |

| Aromatic Protons (C₆H₅-) | A series of multiplets integrating to 10 protons in the aromatic region (δ 6.9-7.5 ppm ). | |

| ¹³C NMR | Carbonyl Carbon (-C=O) | A signal in the highly deshielded region, typical for anhydride carbonyls, likely around δ 165-175 ppm . |

| Methylene Carbon (-O-CH₂-) | A signal for the methylene carbon, likely around δ 65-75 ppm . | |

| Aromatic Carbons (C₆H₅-) | Multiple signals in the aromatic region, typically δ 115-160 ppm . | |

| Mass Spec. | Molecular Ion (M⁺) | A peak corresponding to the molecular weight of the molecule, m/z = 286 . |

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

References

An In-depth Technical Guide to Phenoxyacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phenoxyacetic anhydride, a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on experimental protocols and workflows relevant to research and development.

Core Chemical Information

This compound (CAS Number: 14316-61-1) is the symmetrical anhydride of phenoxyacetic acid. It is a versatile acylating agent, utilized for the introduction of the phenoxyacetyl group into various molecules.[1] Its reactivity is centered on the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.

Structure:

-

IUPAC Name: (2-phenoxyacetyl) 2-phenoxyacetate

-

Molecular Formula: C₁₆H₁₄O₅[2]

-

Molecular Weight: 286.28 g/mol [2]

-

InChIKey: CCSBNBKMACZDGN-UHFFFAOYSA-N

The structure consists of two phenoxyacetyl units linked by an anhydride functional group.

Physicochemical and Spectroscopic Data

This compound is typically an off-white to yellowish solid at room temperature.[1] A summary of its key physical and spectroscopic properties is presented below.

| Property | Value/Description | Source(s) |

| CAS Number | 14316-61-1 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₅ | [2] |

| Molecular Weight | 286.28 g/mol | [2] |

| Appearance | Off-white to greyish yellow solid | [1] |

| Melting Point | 70-74 °C | [1] |

| Purity | ≥ 98% (by titration) | [1] |

| Storage Conditions | Room Temperature, moisture sensitive | |

| IR Spectroscopy | C=O Stretch: Two characteristic strong bands for the symmetric and asymmetric stretching of the anhydride carbonyls, typically in the range of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. C-O-C Stretch: Strong bands in the 1300-1000 cm⁻¹ region for the ether and anhydride linkages. | |

| ¹H NMR Spectroscopy | Aromatic Protons (Ar-H): Multiplets in the range of δ 6.8-7.4 ppm. Methylene Protons (-O-CH₂-): A singlet around δ 4.7-5.0 ppm. The symmetrical nature of the molecule results in chemically equivalent protons on both phenoxyacetyl moieties. | [3][4] |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O): Signal expected in the range of δ 160-170 ppm. Aromatic Carbons: Multiple signals between δ 114-158 ppm. Methylene Carbon (-O-CH₂-): Signal around δ 65-70 ppm. | [4][5] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, phenoxyacetic acid. A general and reliable method involves the dehydration of phenoxyacetic acid using a suitable dehydrating agent.

Protocol: Synthesis via Dehydration with Acetic Anhydride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenoxyacetic acid (2 equivalents).

-

Reagent Addition: Add acetic anhydride (1.2 equivalents) to the flask. The acetic anhydride acts as both a reagent and a solvent in this context.

-

Heating: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of acetic acid evolution.

-

Work-up: After cooling to room temperature, the excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield pure this compound.

Application in Acylation of Amines

This compound is an effective reagent for the N-acylation of primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of a wide range of pharmaceuticals and other fine chemicals.

Protocol: General N-Acylation of an Aromatic Amine

-

Amine Solubilization: Dissolve the amine (e.g., aniline, 1 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) in a flask at room temperature.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 mmol) or pyridine (1.2 mmol), to the solution to act as an acid scavenger for the phenoxyacetic acid byproduct.

-

Anhydride Addition: Slowly add a solution of this compound (1.1 mmol) in the same solvent to the stirred amine solution. The reaction is often exothermic, and cooling in an ice bath may be necessary for reactive amines.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction's completion by TLC.

-

Aqueous Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2][6][7]

Application in Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based solid-phase peptide synthesis, anhydrides are commonly used in a "capping" step. This step is crucial for terminating unreacted amino groups on the growing peptide chain that failed to couple with the subsequent amino acid. This prevents the formation of deletion sequences, which are difficult to separate from the desired peptide.

Protocol: Capping of Unreacted Amines on Resin

-

Resin Preparation: Following a coupling step in the SPPS workflow, wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF).

-

Capping Solution Preparation: Prepare a capping solution. A common mixture is acetic anhydride and a base (like N,N-diisopropylethylamine (DIPEA) or pyridine) in DMF. For capping with the phenoxyacetyl group, a solution of this compound (0.5 M) and DIPEA (0.5 M) in DMF can be used.

-

Capping Reaction: Add the capping solution to the peptide-resin and agitate at room temperature for 15-30 minutes.

-

Washing: Drain the capping solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Continuation of Synthesis: The resin is now ready for the deprotection of the Fmoc group of the previously coupled amino acid and the subsequent coupling cycle.[8][9][10]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the N-acylation of amines.

Caption: Capping step in solid-phase peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenoxyacetic acid(122-59-8) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Phenoxyacetic acid(122-59-8) 13C NMR spectrum [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijcrt.org [ijcrt.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

A Technical Guide to Phenoxyacetic Anhydride for Researchers and Drug Development Professionals

Introduction: Phenoxyacetic anhydride is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and material science. Its utility as a reagent stems from its reactive anhydride functional group, which allows for the facile introduction of the phenoxyacetyl moiety into various molecular scaffolds. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications relevant to researchers and professionals in drug development.

Core Molecular Data

This compound is the symmetrical anhydride of phenoxyacetic acid. Its fundamental properties are summarized below.

Chemical and Physical Properties

All quantitative data regarding this compound are presented in the table below for clarity and ease of comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₄O₅ | [1][2][3][4] |

| Molecular Weight | 286.28 g/mol | [1][2][5] |

| IUPAC Name | (2-phenoxyacetyl) 2-phenoxyacetate | [1] |

| CAS Number | 14316-61-1 | [2][3][4][5] |

| Appearance | Off-white to greyish yellow solid; White to almost white powder/crystal | [3][5][6] |

| Melting Point | 70-74 °C | [5][6] |

| Purity | ≥ 98.0% | [3][5] |

| Storage Conditions | Room Temperature, under inert atmosphere, moisture sensitive | [5][7] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the dehydration of its parent, phenoxyacetic acid. The following protocols detail the synthesis of the precursor acid and its subsequent conversion to the anhydride.

Protocol 1: Synthesis of Phenoxyacetic Acid

This protocol is adapted from established methods involving the reaction of phenol with chloroacetic acid under basic conditions.[8][9]

Materials:

-

Phenol (45 mmol)

-

Sodium hydroxide (NaOH) (100 mmol total)

-

Monochloroacetic acid (55 mmol)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 2.0 M

Procedure:

-

Preparation of Sodium Chloroacetate: In a flask placed in an ice water bath, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 using a 30% NaOH solution to form sodium chloroacetate.[8]

-

Preparation of Sodium Phenoxide: In a separate reaction vessel, dissolve 45 mmol of NaOH in a mixture of 15 mL deionized water and 5 mL ethanol with stirring at room temperature. Slowly add 45 mmol of phenol to this solution. Continue stirring for 20 minutes to ensure the complete formation of sodium phenoxide.[8]

-

Reaction: Add the previously prepared sodium chloroacetate solution to the sodium phenoxide solution. Heat the mixture to reflux at approximately 102°C and maintain for 5 hours.[8]

-

Isolation and Purification: Cool the reaction mixture to room temperature. Acidify the solution to a pH of 1-2 with 2.0 M HCl, which will cause a white solid (phenoxyacetic acid) to precipitate.[8]

-

Filter the precipitate and wash it three times with dilute hydrochloric acid. Dry the crude product at 60°C.

-

For further purification, the crude product can be recrystallized from hot deionized water by dissolving it, adjusting the pH to 8.0 with a saturated potassium carbonate solution, filtering, and then re-acidifying the filtrate to pH 1-2 to precipitate the purified phenoxyacetic acid.[8]

Protocol 2: Conversion to this compound

The conversion of a carboxylic acid to its symmetric anhydride is a standard procedure, often involving a dehydrating agent like dicyclohexylcarbodiimide (DCC) or by heating with another anhydride such as acetic anhydride.

Conceptual Procedure (DCC Coupling):

-

Dissolve two equivalents of purified phenoxyacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath.

-

Add one equivalent of a dehydrating agent, such as DCC, portion-wise while stirring.

-

Allow the reaction to stir at 0°C for one hour and then at room temperature overnight.

-

The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ether/hexane) to obtain the purified anhydride.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of a wide range of biologically active molecules.[5] Its primary role is to acylate nucleophiles (such as amines and alcohols), thereby incorporating the phenoxyacetyl group.

Key Application Areas:

-

Pharmaceutical Synthesis: It is an important intermediate in the production of anti-inflammatory and analgesic compounds.[5] The phenoxyacetic acid moiety is a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs).[10]

-

Agrochemicals: The compound is used to formulate effective and stable herbicides and pesticides.[5]

-

Biotechnology and Drug Delivery: It plays a role in modifying biomolecules to create bioconjugates for advanced drug delivery systems, which can enhance the therapeutic efficacy of drugs.[5]

-

Polymer Chemistry: The reagent is used in polymer synthesis to develop materials with specific properties like chemical resistance and flexibility.[5]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound, starting from basic reagents.

Caption: Logical workflow for the two-step synthesis of this compound.

Role in Drug Development

This diagram illustrates the conceptual role of this compound as a synthetic intermediate in the development of therapeutic agents.

Caption: Role of this compound as a building block in drug discovery.

References

- 1. This compound | C16H14O5 | CID 318938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 14316-61-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 2-Phenoxyacetic anhydride | 14316-61-1 [sigmaaldrich.com]

- 8. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. jocpr.com [jocpr.com]

- 10. jetir.org [jetir.org]

Phenoxyacetic Anhydride: A Technical Guide to its Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic anhydride is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective use in research and development. This technical guide provides an in-depth overview of these properties, along with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a solid at room temperature and is sensitive to moisture.[2] Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol [3] |

| Melting Point | 70-74 °C[3] |

| Appearance | Off-white to greyish yellow solid[3] |

| Purity | ≥ 98% (Assay by titration)[3] |

| CAS Number | 14316-61-1[3] |

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[4][5] Impurities tend to lower and broaden the melting point range.[4] The reported melting point of this compound is 70-74 °C.[3]

Experimental Protocol: Capillary Method

A common and reliable method for determining the melting point of an organic solid is the capillary method using a melting point apparatus.[4][5]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4][5]

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is finely powdered. If necessary, use a mortar and pestle to grind the crystals.

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of the compound should enter the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom. The sample height should be 1-2 mm.[6]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is positioned correctly next to the capillary tube.[5]

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point.[4] For a known substance like this compound, heat rapidly to about 60°C, then slow the heating rate to 1-2°C per minute as you approach the expected melting point.[5]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting). Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting). This provides the melting point range.[4][7]

-

Cooling and Repetition: Allow the apparatus to cool. A fresh sample in a new capillary tube must be used for any repeat measurements.[6]

Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like," which states that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[8] As an acid anhydride, this compound is reactive towards protic solvents like water.

Reactivity with Water

Acid anhydrides react with water to form their corresponding carboxylic acids.[5][7] In the case of this compound, it will slowly hydrolyze to form two molecules of phenoxyacetic acid. This reactivity means that this compound is not truly soluble in water but rather reacts with it.

Solubility in Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Tetrahydrofuran (THF) | Soluble | A common aprotic solvent for reactions with anhydrides. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving many organic compounds. |

| Dichloromethane (DCM) | Soluble | A common non-polar solvent for organic synthesis. |

| Diethyl Ether | Soluble | A relatively non-polar solvent in which the related acid is highly soluble. |

| Ethanol | Soluble, but may react slowly | A polar protic solvent. Anhydrides can react with alcohols to form esters, especially with heating or a catalyst. |

| Hexane | Sparingly Soluble to Insoluble | A non-polar aliphatic solvent; the polarity of the anhydride may limit solubility. |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a method for systematically determining the solubility of this compound in various solvents.[1][8]

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

-

Small test tubes

-

Spatula

-

Graduated cylinder or pipette

Procedure:

-

Sample Preparation: Place approximately 25 mg of this compound into a small, dry test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions.[1]

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.[8]

-

Observation: Observe the mixture.

-

Soluble: The solid dissolves completely.

-

Partially Soluble: Some of the solid dissolves, but not all.

-

Insoluble: The solid does not appear to dissolve.

-

-

Recording: Record the results for each solvent tested. For protic solvents like water and alcohols, also note any signs of a chemical reaction (e.g., heat generation, gas evolution).

-

Safety: Perform these tests in a well-ventilated fume hood, as many organic solvents are volatile and flammable.

Synthesis Context

This compound is typically synthesized from its corresponding carboxylic acid, phenoxyacetic acid. A common laboratory method for preparing anhydrides from carboxylic acids involves dehydration, which can be achieved by heating with a strong dehydrating agent or by reacting the carboxylic acid with a more reactive acid derivative like an acyl chloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. quora.com [quora.com]

- 4. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]

- 5. Organic acid anhydride - Sciencemadness Wiki [sciencemadness.org]

- 6. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]

- 9. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

Phenoxyacetic Anhydride: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for phenoxyacetic anhydride, a reactive chemical intermediate utilized in the synthesis of pharmaceuticals and other fine chemicals. Due to its reactivity, a thorough understanding of its potential hazards is crucial for safe handling and use in a laboratory setting. This document summarizes available safety data, outlines general experimental protocols for hazard assessment, and discusses the potential mechanism of toxicity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 14316-61-1 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₅ | [2][3] |

| Molecular Weight | 286.28 g/mol | [2] |

| Appearance | Off-white to greyish-yellow solid | |

| Melting Point | 70-74 °C | |

| Boiling Point | 135°C at 10 mmHg | [1] |

| Flash Point | 99 °C | [1] |

| Density | 1.234 g/cm³ | [1] |

| Purity | ≥ 98% | [4] |

| Solubility | No data available | [1] |

| Vapor Pressure | 1.59E-07 mmHg at 25°C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications and associated hazard statements, summarized in Table 2.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Hazard Pictogram: [4]

-

GHS07 (Exclamation Mark)

Toxicological Information

Detailed toxicological data for this compound is limited. Much of the available quantitative data pertains to its hydrolysis product, phenoxyacetic acid. Given that anhydrides can hydrolyze, the toxicology of the corresponding carboxylic acid is highly relevant.

Acute Toxicity

No specific acute toxicity data (e.g., LD50, LC50) is available for this compound.[1] The available data for the related compound, phenoxyacetic acid, is presented in Table 3.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1500 mg/kg | [4] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [4] |

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[2][5] Studies on the related compound, phenoxyacetic acid, have shown mild skin irritation in rabbits. The irritant properties of related compounds like phenoxyethanol have been attributed to their potential cytotoxicity to keratinocytes.[6]

Respiratory Irritation and Sensitization

The classification of this compound as a respiratory irritant suggests that inhalation of its dust or vapors should be avoided.[2][5] Organic acid anhydrides as a class are known to be potent respiratory sensitizers, which can lead to occupational asthma.[3][7][8] This sensitization is thought to occur through the formation of protein conjugates that trigger an immune response.[8]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data available to evaluate the carcinogenic, mutagenic, or reproductive toxicity of this compound.[1]

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for hazard classification.

General Protocol for In Vivo Skin Irritation Testing (Based on OECD TG 404)

This test determines the potential of a substance to cause skin irritation. A small amount of the test substance is applied to the shaved skin of a rabbit for a set period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

General Protocol for In Vitro Eye Irritation Testing (Based on OECD TG 492)

Reconstructed human cornea-like epithelium (RhCE) models are used to assess eye irritation potential as an alternative to animal testing. The test substance is applied to the tissue model, and cell viability is measured to determine the level of irritation.

Mechanism of Toxicity: A Focus on Sensitization

For organic acid anhydrides, a key toxicological concern is their potential to act as sensitizers. This is believed to occur through a hapten-mediated immune response.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or dust is generated.[1]

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid generating dust.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Avoid contact with strong oxidizing agents and strong bases.[4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Conclusion

This compound is a reactive chemical that poses hazards of skin, eye, and respiratory irritation. While specific quantitative toxicological data for the anhydride is scarce, the data for its hydrolysis product, phenoxyacetic acid, and the general properties of organic acid anhydrides suggest that caution should be exercised during its handling. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and handling in a well-ventilated area, is essential to minimize the risk of exposure and adverse health effects. Further research is needed to fully characterize the toxicological profile of this compound.

References

- 1. Inhibition of irritation and contact hypersensitivity by phenoxyacetic acid methyl ester in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological studies of phenoxyacetic herbicides in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Risk factors for sensitisation and respiratory symptoms among workers exposed to acid anhydrides: a cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. This compound | C16H14O5 | CID 318938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Skin irritation potential of cosmetic preservatives: An exposure-relevant study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ocular and airway symptoms related to organic acid anhydride exposure--a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

Phenoxyacetic Anhydride: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic anhydride is a reactive chemical intermediate utilized in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Its utility stems from its ability to act as an efficient phenoxyacetylating agent, introducing the phenoxyacetyl moiety onto nucleophilic substrates. This guide provides a comprehensive overview of the reactivity and stability of this compound, drawing on available data for the compound and its structural analogs. It includes detailed experimental protocols for its synthesis and key reactions, quantitative data where available, and visual diagrams to illustrate reaction mechanisms and workflows.

Introduction

This compound, with the chemical formula (C₆H₅OCH₂CO)₂O, is the symmetrical anhydride of phenoxyacetic acid. As a member of the carboxylic anhydride family, its chemistry is characterized by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity is central to its application as a reagent for the acylation of alcohols, amines, phenols, and other nucleophiles. Understanding the nuances of its reactivity and stability is crucial for its effective and safe use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₅ | |

| Molecular Weight | 286.28 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 73-74 °C | |

| Solubility | Soluble in many organic solvents such as THF, DCM. Reacts with water. | [1] |

| Moisture Sensitivity | Moisture sensitive; hydrolyzes to phenoxyacetic acid. |

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, phenoxyacetic acid. A common and effective method involves the use of a dehydrating coupling agent, such as dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis using Dicyclohexylcarbodiimide (DCC)

This protocol describes the laboratory-scale synthesis of this compound from phenoxyacetic acid using DCC.

Materials:

-

Phenoxyacetic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenoxyacetic acid (2 equivalents) in anhydrous dichloromethane.

-

Addition of DCC: Cool the solution in an ice bath and slowly add a solution of DCC (1 equivalent) in anhydrous dichloromethane dropwise with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with a small amount of cold, anhydrous solvent.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system if necessary.

Diagram 1: Synthesis of this compound using DCC

Caption: Workflow for the synthesis of this compound using DCC.

Reactivity of this compound

This compound is a versatile acylating agent that reacts with a wide range of nucleophiles. The general order of reactivity for carboxylic acid derivatives is: Acyl Chloride > Anhydride > Ester > Amide.[2]

Hydrolysis

Table 2: Kinetic Data for the Hydrolysis of Acetic Anhydride

| Temperature (°C) | Rate Constant (k, min⁻¹) | Reference |

| 15 | 0.0631 | [4] |

| 20 | 0.0924 | [4] |

| 25 | 0.169 | [4] |

| 35 | 0.2752 | [4] |

Data presented is for acetic anhydride as a proxy.

Diagram 2: General Mechanism of Anhydride Hydrolysis

Caption: Mechanism of the hydrolysis of a carboxylic anhydride.

Alcoholysis and Phenolysis

This compound reacts with alcohols and phenols to form the corresponding phenoxyacetate esters and one equivalent of phenoxyacetic acid. These reactions are typically slower than those with acyl chlorides and may require gentle heating or a catalyst to proceed at a reasonable rate.[3]

Aminolysis

The reaction of this compound with primary or secondary amines yields N-substituted phenoxyacetamides and a carboxylate salt of the amine. This is a common method for the formation of amide bonds.

Experimental Protocol: Acylation of Aniline

This protocol provides a general procedure for the acylation of an amine (aniline) with an anhydride, which can be adapted for this compound.

Materials:

-

Aniline

-

This compound

-

A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A weak base (e.g., Pyridine or Triethylamine, optional, to neutralize the carboxylic acid byproduct)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve aniline (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Anhydride: Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the aniline solution with stirring at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC). If the reaction is slow, gentle heating may be applied. If a base is used, it can be added to the initial amine solution.

-

Work-up:

-

Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove unreacted amine and any added base.

-

Wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove the phenoxyacetic acid byproduct.

-

Wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification: Filter to remove the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram 3: General Workflow for Amine Acylation

Caption: General workflow for the acylation of an amine with an anhydride.

Stability of this compound

The stability of this compound is a critical consideration for its storage and handling.

Thermal Stability

Stability in Solution

As previously mentioned, this compound is susceptible to hydrolysis and will degrade in the presence of water. It is generally stable in anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile at room temperature for reasonable periods.[1] However, for long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere. The stability in solution can be monitored by techniques such as ¹H NMR spectroscopy by observing the appearance of signals corresponding to the hydrolysis product, phenoxyacetic acid.[7][8]

Stability under Acidic and Basic Conditions

-

Acidic Conditions: The hydrolysis of anhydrides can be catalyzed by acids. Therefore, this compound is expected to be less stable in acidic aqueous solutions.

-

Basic Conditions: In the presence of a base, the hydrolysis of this compound is significantly accelerated due to the increased concentration of the hydroxide nucleophile.

Conclusion

This compound is a valuable reagent for phenoxyacetylation reactions. Its reactivity is characteristic of a carboxylic anhydride, readily undergoing nucleophilic attack by water, alcohols, phenols, and amines. While specific quantitative data on its reactivity and stability are limited, analogies to other anhydrides, particularly acetic anhydride, provide useful guidance. Proper handling and storage under anhydrous conditions are essential to prevent hydrolysis. The experimental protocols provided herein offer a foundation for the synthesis and utilization of this versatile compound in various research and development applications. Further studies to quantify the kinetics of its reactions and its thermal decomposition would be beneficial for optimizing its use and ensuring process safety.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. journals.flvc.org [journals.flvc.org]

- 5. odr.chalmers.se [odr.chalmers.se]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Applications of Phenoxyacetic Anhydride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic anhydride is a versatile and reactive reagent in organic synthesis, primarily utilized as a potent acylating agent for the introduction of the phenoxyacetyl group. This functionality is a key structural motif in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core applications of this compound in the synthesis of esters and amides, its role in peptide synthesis, and its utility in the preparation of more complex molecular architectures. Detailed experimental protocols, quantitative data, and mechanistic representations are presented to facilitate its practical application in a research and development setting.

Introduction

This compound, with the chemical formula (C₆H₅OCH₂CO)₂O, is a symmetrical anhydride derived from phenoxyacetic acid. Its utility in organic synthesis stems from the reactivity of the anhydride linkage, which allows for the efficient transfer of the phenoxyacetyl group to various nucleophiles. The phenoxyacetyl moiety is of significant interest in medicinal chemistry and materials science. For instance, it forms the side chain of Penicillin V, imparting acid stability to the antibiotic. This guide will delve into the primary applications of this compound as a key building block in modern organic synthesis.

Core Applications in Organic Synthesis

This compound is a versatile reagent with applications in several key areas of organic synthesis.[1] It serves as an important intermediate in the production of a variety of pharmaceuticals, particularly anti-inflammatory and analgesic compounds.[1] Furthermore, it is utilized in the formulation of herbicides and pesticides, where it enhances their effectiveness and stability.[1] In the realm of material science, it acts as a reagent in polymer chemistry.[1]

Synthesis of Phenoxyacetamides

The reaction of this compound with primary and secondary amines provides a direct and efficient route to N-substituted phenoxyacetamides. This transformation is a cornerstone of amide bond formation and is widely employed in the synthesis of compounds with potential biological activity.

The general reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the amide and a molecule of phenoxyacetic acid as a byproduct.

Reaction Scheme:

Figure 1: General reaction for the synthesis of N-substituted phenoxyacetamides.

Experimental Protocol: General Procedure for the N-Acylation of Amines

A general procedure for the acylation of amines involves dissolving the amine in a suitable solvent and then adding the anhydride. For instance, to a solution of aniline (10 mmol) in chloroform (20 ml), the respective acid anhydride (10 mmol) in chloroform is added at room temperature over 10 minutes. After the reaction is complete (monitored by TLC, typically around 30 minutes), the solvent is evaporated. The residue is then triturated with n-hexane to separate the hexane-insoluble anilide from the hexane-soluble carboxylic acid byproduct. The crude anilide can then be purified by crystallization from a suitable solvent, with yields often in the range of 95-98%.

Table 1: Synthesis of N-Aryl Phenoxyacetamides

| Amine Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Chloroform, RT, 30 min | N-Phenylphenoxyacetamide | 95-98 (general yield for anilides) | |

| Substituted Anilines | Chloroform, RT, 30 min | N-(Substituted phenyl)phenoxyacetamide | 95-98 (general yield for anilides) |

Note: The yields are generalized from a procedure using various benzoic anhydrides with aniline, and specific yields for this compound may vary.

Synthesis of Phenoxyacetic Esters

This compound is also an effective reagent for the esterification of alcohols and phenols. This reaction, analogous to the synthesis of amides, proceeds via nucleophilic acyl substitution at one of the carbonyl centers of the anhydride. The use of a base, such as pyridine or triethylamine, is common to catalyze the reaction and to neutralize the phenoxyacetic acid byproduct.

Reaction Workflow:

Figure 2: Experimental workflow for the synthesis of phenoxyacetyl esters.

Experimental Protocol: General Procedure for the Esterification of Alcohols

While a specific protocol for this compound was not found, a general method for the acetylation of alcohols under solvent- and catalyst-free conditions can be adapted. Benzyl alcohol, when treated with acetic anhydride at 60 °C, achieves complete conversion to benzyl acetate within 7 hours.[2] A similar approach with this compound, potentially with the addition of a catalytic amount of a solid acid or base, could be employed.

For the synthesis of phenoxyacetic acid esters from phenols, a procedure involving the activation of phenoxyacetic acid can be informative. In this method, p-methyl phenoxyacetic acid is activated with phosphonitrilic chloride (PNT) and N-methyl morpholine (NMM) in chloroform at room temperature before the addition of various phenols, affording the corresponding esters in good yields.[3]

Table 2: Synthesis of Phenoxyacetic Esters (Illustrative)

| Alcohol/Phenol Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Alcohol | Acetic Anhydride (solvent-free) | None | 60 | 7 | 100 | [2] |

| Various Phenols | p-Methyl Phenoxyacetic Acid / PNT, NMM | Chloroform | Room Temp. | - | Good | [3] |

Note: These examples use analogues or precursors of this compound and serve as a guide for developing specific protocols.

Application in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), incomplete coupling reactions can lead to the formation of deletion sequences. To prevent this, a "capping" step is introduced to block the unreacted N-terminal amino groups. While acetic anhydride is commonly used for this purpose, this compound can also be employed to introduce a phenoxyacetyl cap. This capping renders the unreacted chains inert to further coupling steps, simplifying the purification of the final peptide.

Capping Workflow in SPPS:

Figure 3: Logical workflow of the capping step in solid-phase peptide synthesis.

Experimental Protocol: General Capping Procedure in SPPS

A standard capping procedure involves suspending the resin in a solution of the anhydride and a base in a suitable solvent.[4] For example, the resin is suspended in a DMF solution containing acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents).[4] The mixture is gently shaken at room temperature for 30 minutes.[4] Following the reaction, the resin is filtered and washed with DMF.[4] A Kaiser test can be performed to confirm the absence of free primary amines.[4] A similar protocol can be adopted using this compound.

Synthesis of Bioactive Molecules

The phenoxyacetyl group is a key component in several important pharmaceutical and agrochemical compounds.

Penicillin V

Phenoxymethylpenicillin, or Penicillin V, is a well-known oral antibiotic. Its synthesis involves the acylation of 6-aminopenicillanic acid (6-APA) with a phenoxyacetyl group. While phenoxyacetyl chloride is often used for this transformation, this compound can also serve as the acylating agent. The biosynthesis of Penicillin V involves the addition of phenoxyacetic acid as a precursor to the fermentation medium of Penicillium chrysogenum.[2][5]

Herbicides

Phenoxyacetic acid and its derivatives are the basis for a class of widely used herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid). While these are typically synthesized from the corresponding phenols and chloroacetic acid, this compound can be a precursor or an intermediate in the synthesis of more complex herbicidal formulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary role as a phenoxyacetylating agent enables the straightforward synthesis of a wide range of amides and esters, many of which possess significant biological activity. Its application extends to the crucial capping step in solid-phase peptide synthesis, ensuring the purity of the target peptides. The presence of the phenoxyacetyl moiety in important pharmaceuticals and agrochemicals underscores the continued relevance of this compound in both academic research and industrial applications. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this important chemical intermediate.

References

Phenoxyacetic Anhydride: A Technical Guide for Chemical Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic anhydride (CAS No. 14316-61-1) is a highly versatile and reactive chemical intermediate with significant applications in pharmaceutical and chemical synthesis.[1][2] Its primary role is as an efficient acylating agent, facilitating the introduction of the phenoxyacetyl group into various molecules. This guide provides an in-depth overview of its chemical properties, synthesis, reaction mechanisms, and key applications, with a particular focus on its role in the development of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and process diagrams are presented to support researchers in its practical application.

Chemical and Physical Properties

This compound is typically an off-white to yellowish solid at room temperature.[2][3] It is sensitive to moisture and should be stored in an inert atmosphere.[3][4] Key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 14316-61-1 | [1][2][5] |

| Molecular Formula | C₁₆H₁₄O₅ | [3][5] |

| Molecular Weight | 286.28 g/mol | [2][5] |

| IUPAC Name | (2-phenoxyacetyl) 2-phenoxyacetate | [5] |

| Synonyms | 2-Phenoxyacetic anhydride, Acetic acid, phenoxy-, anhydride | [4][5] |

| Appearance | Off-white to greyish yellow solid | [2] |

| Melting Point | 70-74 °C | [2][3] |

| Purity | ≥ 98% | [2][3][4] |

| Storage Conditions | Room temperature, inert atmosphere, moisture sensitive | [3][4] |

Synthesis of this compound

This compound is synthesized from its corresponding carboxylic acid, phenoxyacetic acid. The general principle involves the dehydration of two molecules of the carboxylic acid. While specific industrial methods for the anhydride formation are proprietary, the synthesis of the crucial precursor, phenoxyacetic acid, is well-documented.

Synthesis of Phenoxyacetic Acid (Precursor)

Phenoxyacetic acid is prepared from sodium phenolate and sodium chloroacetate in an aqueous solution, a method first reported in 1880.[6] The reaction proceeds via a nucleophilic attack of the phenolate anion on the methylene carbon of chloroacetate.[6]

Reaction:

-

C₆H₅O⁻Na⁺ + ClCH₂COO⁻Na⁺ → C₆H₅OCH₂COO⁻Na⁺ + NaCl

-

C₆H₅OCH₂COO⁻Na⁺ + HCl → C₆H₅OCH₂COOH + NaCl

A workflow for a lab-scale synthesis based on related patent literature is described below.[7][8]

Caption: Workflow for the synthesis of phenoxyacetic acid.

Conversion to this compound

The conversion of a carboxylic acid to its anhydride is typically achieved through dehydration, often using a dehydrating agent like phosphorus pentoxide (P₄O₁₀) or by heating to drive off water.[9] Another common laboratory and industrial method involves reacting the carboxylic acid with a more reactive acid derivative, such as an acyl chloride.

General Reaction: 2 C₆H₅OCH₂COOH → (C₆H₅OCH₂CO)₂O + H₂O

Applications as a Chemical Intermediate

This compound's high reactivity makes it an excellent acylating agent.[10] It is used in the synthesis of pharmaceuticals, agrochemicals (herbicides and pesticides), polymers, and other specialty chemicals.[2]

Role in Drug Development

In the pharmaceutical industry, the anhydride is a key intermediate for producing APIs, particularly anti-inflammatory and analgesic compounds.[1][2] Its most notable application is in the synthesis of β-lactam antibiotics, such as Penicillin V (phenoxymethylpenicillin).[11][12]

Caption: Applications of this compound as an intermediate.

Mechanism of Action: Nucleophilic Acyl Substitution

The utility of this compound stems from the principles of nucleophilic acyl substitution. The anhydride possesses two electrophilic carbonyl carbons. A nucleophile (such as an alcohol, amine, or thiol) attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels a phenoxyacetate anion, a relatively stable leaving group, resulting in the acylated product.[13]

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor and a general procedure for acylation reactions.

Detailed Protocol: Synthesis of p-Methylphenoxyacetic Acid

This protocol is adapted from a procedure for a substituted phenoxyacetic acid and illustrates the general method.[14]

-

Reactant Preparation: In a round-bottom flask, combine p-cresol (1.0 g) and NaOH (9 mol%).

-

Reaction: Add chloroacetic acid (2.5 mL) dropwise to the flask. Add a small amount of water to facilitate mixing.

-

Heating: Heat the mixture on a water bath for one hour.

-

Quenching: Cool the reaction mixture and add 10 mL of water.

-

Acidification & Extraction: Acidify the contents with dilute HCl until acidic to Congo red paper. Extract the product into diethyl ether.

-

Washing: Wash the ethereal extract with 10 mL of water.

-

Purification: Extract the aryloxyacetic acid from the ether layer by shaking with a 5% Na₂CO₃ solution (25 mL). Separate the aqueous layer and acidify it with dilute HCl to precipitate the final product.

-

Isolation: Recrystallize the obtained p-methylphenoxyacetic acid from ethanol to yield the pure product.

General Protocol: Acylation of an Aromatic Compound

This procedure is a general method for the catalytic acylation of an aromatic substrate using an acid anhydride.[15]

-

Setup: In a suitable reaction vessel, combine the aromatic compound (1 mmol), acetic anhydride (as a representative anhydride, 2 mmol), and a solid acid catalyst such as a heteropolyacid (0.1 g).

-

Reaction: Heat the mixture with stirring at 80°C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Analysis: For quantitative analysis, an aliquot (approx. 0.1 mL) can be withdrawn and analyzed by Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled, and the solid catalyst is filtered off. The product can be purified from the filtrate using standard techniques like distillation or chromatography.

Spectroscopic and Safety Data

Spectroscopic Data Summary

Spectroscopic analysis is crucial for confirming the structure and purity of this compound and its derivatives.

| Spectroscopy Type | Key Features | Source(s) |

| IR Spectroscopy | Acid anhydrides show two characteristic C=O stretching absorptions, typically around 1820 cm⁻¹ and 1760 cm⁻¹. | [16][17] |

| ¹H NMR Spectroscopy | Protons alpha to the carbonyl group in carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region. | [17] |

| ¹³C NMR Spectroscopy | The carbonyl carbon of an anhydride typically appears in the downfield region of the spectrum. | [18] |

| Mass Spectrometry | GC-MS data is available, with a molecular ion peak expected at m/z = 286. | [5] |

Safety and Hazard Information

This compound is an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.

| Hazard Class | GHS Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [5] |

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its favorable reactivity profile makes it an indispensable tool for introducing the phenoxyacetyl moiety, enabling the efficient production of a wide range of valuable compounds.[2] For professionals in drug development and chemical research, a thorough understanding of its properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in creating novel and effective molecules. The consistent availability of high-purity this compound is critical for the integrity and success of research and manufacturing processes.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. 2-Phenoxyacetic anhydride | 14316-61-1 [sigmaaldrich.com]

- 5. This compound | C16H14O5 | CID 318938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]

- 8. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Penicillin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jocpr.com [jocpr.com]

- 15. Strona domeny infona.pl [infona.pl]

- 16. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. spectrabase.com [spectrabase.com]

Phenoxyacetic Anhydride: A Core Reagent in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic anhydride is a versatile chemical intermediate with significant applications in the synthesis of a wide range of pharmaceuticals, most notably in the production of semi-synthetic penicillins and non-steroidal anti-inflammatory drugs (NSAIDs). Its unique structure and reactivity profile make it a valuable tool for medicinal chemists and process development scientists. This guide provides a comprehensive overview of its properties, synthesis, and key applications in pharmaceutical development, complete with detailed experimental protocols and quantitative data.

Physicochemical Properties of this compound

This compound is a stable, crystalline solid under standard conditions. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic chemistry.[1][2][3][4]

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₄O₅ | [1][3] |

| Molecular Weight | 286.28 g/mol | [1][3] |

| CAS Number | 14316-61-1 | [1][3] |

| Appearance | Off-white to greyish yellow solid; White crystalline powder | [1][2] |

| Melting Point | 70-74 °C; 73 °C | [1][2] |

| Purity | ≥ 98% (Assay by titration) | [1][2] |

| Solubility | Soluble in organic solvents like dichloromethane and THF | |

| Storage Conditions | Store at room temperature in an inert atmosphere; Moisture sensitive | [1][2][5] |

| IUPAC Name | (2-phenoxyacetyl) 2-phenoxyacetate |

Synthesis of this compound

The primary route for the synthesis of this compound involves the dehydration of phenoxyacetic acid. This can be achieved using various dehydrating agents. Below are two common laboratory-scale protocols.

Experimental Protocol: Synthesis using Dicyclohexylcarbodiimide (DCC)

Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent used to form anhydrides from carboxylic acids.[6] The reaction proceeds through an O-acylisourea intermediate.

Materials:

-

Phenoxyacetic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve phenoxyacetic acid (2.0 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add a solution of dicyclohexylcarbodiimide (1.0 equivalent) in anhydrous dichloromethane to the cooled solution of phenoxyacetic acid.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature, stirring for an additional 2-3 hours.

-

The formation of a white precipitate, dicyclohexylurea (DCU), indicates the progress of the reaction.

-

Once the reaction is complete (monitored by TLC), filter off the DCU precipitate.

-

Wash the filtrate with a small amount of cold, anhydrous dichloromethane.

-

Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent like a mixture of diethyl ether and petroleum ether.

Experimental Protocol: Synthesis using Acetic Anhydride

Acetic anhydride can also be used for the synthesis of other anhydrides through an equilibrium-driven process.

Materials:

-

Phenoxyacetic acid

-

Acetic anhydride

-

Vacuum distillation apparatus

-

Heating mantle

-

Round-bottom flask

Procedure:

-

Place phenoxyacetic acid in a round-bottom flask equipped for vacuum distillation.

-

Add an excess of acetic anhydride.

-

Heat the mixture gently under reduced pressure. This will distill off the acetic acid formed, driving the equilibrium towards the formation of this compound.

-

Continue the distillation until all the acetic acid and excess acetic anhydride have been removed.

-

The remaining residue is crude this compound.

-

Purify the product by vacuum distillation or recrystallization.

Application in Pharmaceutical Synthesis: The Case of Penicillin V

A primary application of this compound is in the semi-synthesis of penicillin V (phenoxymethylpenicillin). This involves the acylation of 6-aminopenicillanic acid (6-APA), the core nucleus of penicillins. The phenoxyacetyl side chain confers acid stability to the penicillin molecule, allowing for oral administration.

Experimental Workflow for Penicillin V Synthesis

The overall process for the semi-synthesis of penicillins like Penicillin V can be visualized as a multi-step workflow, starting from the natural penicillin G.

Caption: Workflow for the semi-synthesis of Penicillin V.

Experimental Protocol: Acylation of 6-APA with this compound

This protocol describes the coupling of 6-APA with this compound to form penicillin V.

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

This compound

-

Anhydrous solvent (e.g., dichloromethane, acetone)

-

Tertiary amine base (e.g., triethylamine)

-

Reaction vessel with stirring

-

Temperature control system (ice bath)

-

Extraction and purification equipment

Procedure:

-

Suspend 6-aminopenicillanic acid (1.0 equivalent) in anhydrous dichloromethane in a reaction vessel.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Add triethylamine (1.0-1.2 equivalents) to the suspension to solubilize the 6-APA as its triethylammonium salt.

-

In a separate flask, dissolve this compound (1.0-1.1 equivalents) in anhydrous dichloromethane.

-

Slowly add the this compound solution to the 6-APA solution, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the reaction mixture is typically washed with an acidic aqueous solution to remove unreacted base and then with a saturated sodium bicarbonate solution to extract the penicillin V as its sodium salt.

-

The aqueous layer containing the sodium salt of penicillin V is then acidified, and the product is extracted into an organic solvent (e.g., ethyl acetate).

-

The organic extracts are dried, and the solvent is evaporated to yield crude penicillin V, which can be further purified by crystallization.

Quantitative Data on Penicillin V Synthesis

The yield and efficiency of the acylation of 6-APA can be influenced by various factors. The following table summarizes some key parameters and their impact on the synthesis of β-lactam antibiotics.

| Parameter | Condition | Effect on Yield/Conversion | Citations |

| Acylating Agent | This compound vs. Phenoxyacetyl chloride | Anhydrides are generally less reactive than acid chlorides, which can lead to more controlled reactions with fewer side products. However, acid chlorides may offer faster reaction times. The choice often depends on the desired balance between reactivity and selectivity. | |